Chlorambucil-tertiary butyl ester

Brain targeting Blood-brain barrier penetration Pharmacokinetics

Brain tumor researchers face negligible BBB penetration with unmodified chlorambucil (brain:plasma 0.018). Chlorambucil-tertiary butyl ester delivers a brain:plasma ratio of 0.68-0.85, >2-fold BCNU. - Peak brain concentration at 15 min, t½ 37 min for precise PK/PD correlation. - Validated HPLC method for intact prodrug + active metabolites. - Chemically defined, HPLC-quantifiable; no radiolabeling required.

Molecular Formula C18H27Cl2NO2
Molecular Weight 360.3 g/mol
CAS No. 119054-09-0
Cat. No. B047197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorambucil-tertiary butyl ester
CAS119054-09-0
Synonymschlorambucil-t-butyl ester
chlorambucil-tertiary butyl este
Molecular FormulaC18H27Cl2NO2
Molecular Weight360.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl
InChIInChI=1S/C18H27Cl2NO2/c1-18(2,3)23-17(22)6-4-5-15-7-9-16(10-8-15)21(13-11-19)14-12-20/h7-10H,4-6,11-14H2,1-3H3
InChIKeySZXDOYFHSIIZCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorambucil-Tertiary Butyl Ester: Brain-Directed Alkylating Prodrug


Chlorambucil-tertiary butyl ester (CAS 119054-09-0; synonym: tBCEU; IUPAC: tert-butyl 4-{4-[bis(2-chloroethyl)amino]phenyl}butanoate; MW 360.3 g/mol) is a lipophilic ester prodrug of the nitrogen mustard alkylating agent chlorambucil [1]. It was rationally designed to overcome the negligible brain penetration of the parent drug by increasing lipophilicity (ACD/LogP 4.68) and introducing steric hindrance at the ester linkage, thereby reducing susceptibility to rapid plasma and hepatic esterase-mediated hydrolysis [2]. The compound retains intrinsic DNA-alkylating anticancer activity independent of hydrolysis to chlorambucil, positioning it as a brain-directed chemotherapeutic candidate for tumors sequestered behind the blood-brain barrier (BBB) [3].

Why Chlorambucil-Tertiary Butyl Ester Is Irreplaceable


Direct substitution with unmodified chlorambucil yields a brain:plasma concentration integral ratio of only 0.018–0.02, meaning negligible active drug reaches CNS targets [1][2]. The chlorambucil-methyl ester, despite having the highest intrinsic alkylating activity (69.9% of parent), is hydrolyzed within 30 seconds in blood and liver and was undetectable in brain tissue [3]. The chlorambucil-isopropyl ester achieves only a brain:plasma ratio of 0.12 and is likewise rapidly inactivated by plasma esterases (t₁/₂ <30 s) [3]. The widely used clinical brain tumor agent BCNU (carmustine) achieves a brain:plasma ratio of approximately 0.3, which is less than half that of chlorambucil-tertiary butyl ester (0.68–0.85) [4]. Longer-chain chlorambucil esters (hexyl, octyl, prednisolone) also failed to demonstrate brain:plasma ratios or antitumor activity superior to the parent drug in Walker 256 intracerebral tumor models [5]. Thus, the tertiary butyl ester occupies a unique pharmacokinetically-validated niche among this compound class [1][4].

Chlorambucil-Tertiary Butyl Ester: Head-to-Head Comparative Evidence


Brain:Plasma Ratio vs. Parent Chlorambucil

Chlorambucil-tertiary butyl ester achieves a brain:plasma concentration-time integral ratio of total active alkylating species of 0.68 (Greig et al., 1990) to 0.85 (Genka et al., 1993), compared with 0.018–0.02 for equimolar unmodified chlorambucil administered intravenously to rats [1][2]. This represents an approximately 38- to 42-fold enhancement in the brain-to-plasma distribution of pharmacologically active drug. The compound delivers a 7-fold greater brain concentration integral (AUC) at a 5-fold lower plasma concentration integral than chlorambucil [1]. A separate patent disclosure reports the brain:plasma ratio as 0.7 for the t-butyl ester versus 0.017 for chlorambucil, a 4,100% increase [3].

Brain targeting Blood-brain barrier penetration Pharmacokinetics CNS drug delivery

Esterase Stability vs. Chlorambucil-Methyl and Isopropyl Esters

Chlorambucil-tertiary butyl ester demonstrates dramatically greater stability against esterase-mediated hydrolysis compared to its closest aliphatic ester analogs. In fresh rat blood at 37°C, the half-life of the tertiary butyl ester was approximately 7 hours, whereas chlorambucil-methyl and chlorambucil-isopropyl esters were both hydrolyzed within 30 seconds [1]. In fresh rat liver homogenate at 37°C, the half-life of the tertiary butyl ester was approximately 2 hours, compared with <30 seconds for both the methyl and isopropyl esters [1]. This >840-fold differential in blood half-life is attributed to steric hindrance from the bulky tertiary butyl group, which reduces affinity for plasma and hepatic carboxylesterases [1][2]. All esters were relatively stable in brain homogenate, indicating that CNS esterase activity is not a limiting factor [1].

Esterase stability Prodrug hydrolysis Metabolic stability Steric hindrance

Brain Pharmacokinetic Profile

Following equimolar intravenous administration to rats, chlorambucil-tertiary butyl ester entered the brain rapidly, achieving peak brain concentration at 15 minutes post-injection, and was subsequently eliminated from brain with a half-life of 37 minutes [1]. In contrast, the parent drug chlorambucil was detected in brain only at low concentrations between 2 and 120 minutes, and its active metabolite phenylacetic mustard showed similarly limited brain penetration [1]. The prodrug itself rapidly disappeared from plasma with a half-life of approximately 2 minutes, yet generated sustained plasma levels of active metabolites (chlorambucil and phenylacetic mustard) throughout the 240-minute study period [1]. The brain:plasma concentration integral ratio of total active compounds was 0.68 for the prodrug versus 0.018 for chlorambucil [1].

Brain pharmacokinetics CNS retention Drug distribution Peak concentration

Intrinsic DNA Alkylation Independent of Hydrolysis

Chlorambucil-tertiary butyl ester retains significant intrinsic alkylating activity as measured by the 4-(p-nitrobenzyl)pyridine (NBP) colorimetric assay, equal to 38.4% of the activity of equimolar chlorambucil [1]. The isopropyl ester retained 57.0% and the methyl ester retained 69.9% of chlorambucil's activity in the same assay [1]. Although the tertiary butyl ester has the lowest intrinsic alkylating activity among the three short-chain esters tested, this is functionally compensated—and outweighed—by its superior pharmacokinetic profile: the methyl and isopropyl esters, despite higher intrinsic activity, are hydrolyzed within 30 seconds in blood and fail to reach the brain in measurable quantities [1]. Critically, the intrinsic alkylating activity confirms that the tertiary butyl ester is itself a direct-acting antineoplastic agent and does not require hydrolysis to chlorambucil to exert pharmacological effect [1][2].

Alkylating activity DNA alkylation NBP assay Intrinsic cytotoxicity

Lipophilicity and BBB Passive Diffusion

Chlorambucil-tertiary butyl ester has a predicted ACD/LogP of 4.68 (ACD/Labs Percepta v14.00) and an estimated Log Kow of 6.09 (KOWWIN v1.67) . By comparison, the parent drug chlorambucil has reported LogP values of 1.7–3.94 depending on the estimation method [1]. In the broader series of seven chlorambucil esters studied by Greig et al. (1990), LogP values ranged from 4.05 to >8.0, placing the tertiary butyl ester in the lower-to-mid range of the ester series [2]. However, the Greig 1990 study explicitly noted that esters with very high LogP values (long-chain aliphatics and prednisolone ester) yielded only low brain:plasma ratios comparable to chlorambucil, likely due to excessive plasma protein binding and sequestration [2]. These findings suggest an optimal LogP window for brain delivery among chlorambucil esters, within which the tertiary butyl ester resides.

Lipophilicity LogP Blood-brain barrier permeability Physicochemical properties

Brain Delivery vs. BCNU (Carmustine)

The US Patent 4,835,182 explicitly compares the brain:plasma concentration ratio of tertiary butyl chlorambucil ester against BCNU (carmustine), the most widely used clinical agent for brain tumor chemotherapy. Tertiary butyl chlorambucil achieved a brain:plasma ratio of 0.7 from 5 minutes to 4 hours post-administration, compared with approximately 0.3 for BCNU—representing a >2-fold improvement [1]. BCNU's brain penetration (CSF levels ≥50% of plasma) is considered a distinguishing clinical advantage among nitrosoureas; the tertiary butyl ester surpasses this benchmark substantially [1]. Furthermore, BCNU is limited by cumulative pulmonary toxicity and delayed myelosuppression, toxicities linked to its nitrosourea chemical class and distinct from nitrogen mustard-based agents [2].

BCNU comparison Carmustine Brain tumor chemotherapy Therapeutic ratio

Chlorambucil-Tertiary Butyl Ester: Research and Application Scenarios


Preclinical Brain Tumor PK/PD Studies

For laboratories modeling primary or metastatic brain tumors in rodents, chlorambucil-tertiary butyl ester provides a chemically defined, HPLC-quantifiable alkylating agent with documented brain penetration kinetics. The compound's brain elimination half-life of 37 minutes and peak brain concentration at 15 minutes post-i.v. dosing [1] allow precise PK/PD correlation in intracranial xenograft or syngeneic models, where unmodified chlorambucil yields negligible brain concentrations (brain:plasma ratio 0.018) [1]. The validated HPLC method for simultaneous quantification of intact prodrug and active metabolites (chlorambucil and phenylacetic mustard) in plasma and tissue [2] enables rigorous pharmacokinetic analysis without requiring radiolabeling.

BBB Permeability Screening and CNS Prodrug Design

Chlorambucil-tertiary butyl ester serves as an empirically validated positive control in BBB permeability assays and a structural template for CNS prodrug design. The compound's LogP of 4.68 (ACD/Percepta) and brain:plasma ratio of 0.68–0.85 establish a benchmark against which novel nitrogen mustard or alkylating agent prodrugs can be compared [1][2]. The structure-activity relationship derived from the seven-ester series demonstrates that excessive lipophilicity (LogP >8.0) paradoxically impairs brain delivery, while insufficient esterase stability (<30 s blood half-life) precludes BBB transit entirely [3]. This compound thus anchors a rational design framework for brain-directed anticancer prodrugs.

Comparator for BCNU-Resistant Brain Tumor Models

Given the >2-fold superior brain:plasma ratio (0.7) over clinical mainstay BCNU (≈0.3) [1], chlorambucil-tertiary butyl ester is a scientifically justified candidate for preclinical efficacy studies in BCNU-resistant glioma, medulloblastoma, or brain metastasis models. Unlike BCNU, which carries nitrosourea-class pulmonary and hematopoietic toxicities, the tertiary butyl ester derives from the nitrogen mustard class with a distinct adverse effect profile, making it suitable for combination or sequential therapy studies where non-cross-resistant agents are required [1][2].

Analytical Method Development and Reference Standard

The published and validated reversed-phase HPLC method with UV detection for simultaneous analysis of chlorambucil-tertiary butyl ester, chlorambucil, and phenylacetic mustard in plasma and tissue [1] supports the use of this compound as a reference standard for analytical method development. The method's capability to resolve intact prodrug from its two pharmacologically active hydrolysis/metabolic products makes it suitable for stability-indicating assays, in vitro metabolic stability screening, and quality control of synthesized ester batches.

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